2-Acetyl-4-methylbenzaldehyde

Description

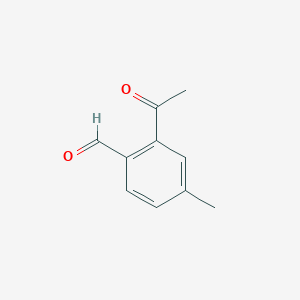

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-3-4-9(6-11)10(5-7)8(2)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTODHJFFVDLTTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development

Direct Synthetic Approaches to 2-Acetyl-4-methylbenzaldehyde

Direct methods for synthesizing this compound aim to introduce the acetyl and formyl groups onto a 4-methyl-substituted aromatic ring in a minimal number of steps.

Development of Novel Reagents and Catalysts for Direct Synthesis

Recent research has focused on developing innovative catalysts and reagents to facilitate the direct synthesis of this compound. One notable advancement is the use of an electrochemical synthesis method. This approach utilizes a reticulated vitreous carbon electrode and a platinum electrode in a non-discrete electrolytic tank. google.com By reacting a toluene (B28343) compound with an electrolyte and a solvent under a constant current, benzaldehyde (B42025) derivatives, including this compound, can be obtained. google.com

Another area of development involves the use of novel metal catalysts. For instance, dirhodium carboxylate catalysts are being designed for various organic transformations, which could potentially be applied to the synthesis of complex aldehydes. ucc.ie The evolution of palladium-N-heterocyclic carbene (NHC) catalysts also presents new possibilities for cross-coupling reactions that could lead to the desired product. sigmaaldrich.com

Optimization of Reaction Conditions and Yield

The efficiency of any synthetic method heavily relies on the optimization of reaction conditions. For the electrochemical synthesis of this compound, parameters such as the choice of electrolyte, solvent, current density, and reaction time are crucial for maximizing the yield. google.com For example, a specific protocol involves the use of 2,4-dimethyl acetophenone (B1666503), tetrabutylammonium (B224687) tetrafluoroborate (B81430) as the electrolyte, and hexafluoroisopropanol as the solvent, reacting at a constant current of 5mA for 6 hours at 25°C to yield 4-acetyl-2-methylbenzaldehyde. google.com

In broader synthetic chemistry, the optimization of reaction conditions is a continuous effort. This includes adjusting temperature, pressure, and reactant ratios to improve yield and selectivity. sioc-journal.cn For instance, in the transalkylation of toluene, the catalytic activity is significantly influenced by these factors. sioc-journal.cn

Multi-Step Synthesis of this compound from Precursors

Multi-step synthesis provides a more controlled and often more versatile approach to constructing complex molecules like this compound. This involves the sequential modification of functional groups on a precursor molecule. libretexts.orgsavemyexams.comlittleflowercollege.edu.in

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of multi-step synthesis, allowing for the conversion of one functional group into another. ub.eduimperial.ac.uk A plausible route to this compound could start from a more readily available precursor like 4-methylacetophenone. chemicalbook.comlookchem.com The synthesis would then involve the introduction of a formyl group at the ortho position.

One established method for introducing an aldehyde group is through the oxidation of a methyl group. For example, p-xylene (B151628) can be partially oxidized to p-methyl benzaldehyde using reagents like manganese dioxide (MnO2) or chromium trioxide (CrO3). researchgate.net A similar strategy could be envisioned for the synthesis of this compound, starting from a suitably substituted toluene derivative.

Another FGI strategy involves the conversion of a bromo-substituted precursor. For instance, 4-bromotoluene (B49008) can be converted to its Grignard reagent and then treated with triethyl orthoformate to yield 4-methylbenzaldehyde (B123495). researchgate.net A similar sequence could be adapted for the synthesis of the target molecule.

Selective Functionalization of Substituted Aromatics

A key challenge in the synthesis of polysubstituted aromatic compounds is achieving the desired regioselectivity. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of incoming groups. mdpi.com

In the context of synthesizing this compound, starting from a precursor like m-xylene, selective oxidation of one of the methyl groups is a critical step. Research has shown that selective catalytic air oxidation of xylene can yield methyl benzaldehyde derivatives. google.comgoogle.com The choice of catalyst, such as a single metal porphyrin or a μ-oxygen double metal porphyrin, can influence the selectivity of the oxidation. google.comgoogle.com

Furthermore, transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the regioselective introduction of functional groups. nih.govrsc.orgresearchgate.net For example, palladium-catalyzed acylation of indoles with aldehydes has been demonstrated, highlighting the potential for direct C-H functionalization to introduce an acetyl group. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. core.ac.ukkahedu.edu.inresearchgate.net

In the synthesis of this compound, applying green chemistry principles could involve several strategies. The use of solventless reactions or reactions in environmentally benign solvents like water is a key aspect. acs.org For example, the synthesis of chalcones, which can be related to the acetyl group in the target molecule, has been achieved under ultrasonic irradiation in ethanol, reducing reaction times and improving yields. scispace.com

Catalysis plays a vital role in green chemistry. eijppr.com The development of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. The electrochemical synthesis mentioned earlier is an example of a potentially greener alternative to traditional methods that may use stoichiometric and often hazardous reagents. google.com Additionally, the direct synthesis of p-methyl benzaldehyde from acetaldehyde (B116499) using an organocatalyst exemplifies a metal-free, greener approach. nih.govnih.gov

The table below summarizes some of the synthetic approaches and key reagents discussed:

| Synthetic Approach | Key Reagents/Catalysts | Precursor(s) | Reference(s) |

| Electrochemical Synthesis | Reticulated vitreous carbon electrode, Platinum electrode, Tetrabutylammonium tetrafluoroborate | 2,4-dimethyl acetophenone | google.com |

| Selective Oxidation | Metal porphyrin catalysts | m-xylene | google.comgoogle.com |

| Functional Group Interconversion | Grignard reagents, Triethyl orthoformate | 4-Bromotoluene (analogous) | researchgate.net |

| Green Synthesis (Ultrasonic) | NaOH, Ethanol | 4-methylbenzaldehyde, 4-methylacetophenone (for chalcone (B49325) synthesis) | scispace.com |

| Organocatalyzed Synthesis | Diphenyl prolinol trimethylsilyl (B98337) ether | Acetaldehyde (for p-methyl benzaldehyde) | nih.govnih.gov |

Solvent-Free Reactions and Alternative Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Efforts to replace traditional volatile organic compounds (VOCs) have led to the investigation of alternative solvents and solvent-free reaction conditions.

An electrochemical approach for the synthesis of this compound has been reported, utilizing hexafluoroisopropanol (HFIP) as a solvent. In this method, 2,4-dimethyl acetophenone is oxidized at a constant current to yield the target aldehyde. HFIP is considered a unique and, in some contexts, greener solvent due to its ability to stabilize ionic species, its high polarity, and its exceptional hydrogen-bond-donating capability, which can enhance reaction rates and selectivity. While not a completely "green" solvent due to its persistence and cost, its use can sometimes be justified by significant improvements in reaction efficiency. The electrochemical method itself offers green advantages by using electrons as a "reagent," which can reduce the need for chemical oxidizing agents that generate stoichiometric waste.

Solvent-free reactions represent an ideal scenario in green chemistry, as they eliminate solvent-related waste, hazards, and purification steps. While a specific solvent-free synthesis for this compound is not prominently documented, related reactions such as Friedel-Crafts acylation have been successfully performed under solvent-free conditions, often accelerated by microwave irradiation or mechanical grinding. For instance, the acylation of aromatic compounds with acyl halides has been efficiently catalyzed by zinc powder under solvent-free microwave conditions. This suggests the potential for a solvent-free Friedel-Crafts acylation of a suitable precursor, such as 4-methylacetophenone, to produce this compound.

Table 1: Comparison of Synthetic Approaches for this compound

| Method | Starting Material | Key Reagents/Conditions | Solvent | Reported Yield |

| Electrochemical Oxidation | 2,4-Dimethyl acetophenone | Constant current, Reticulated vitreous carbon electrode, Platinum electrode | Hexafluoroisopropanol (HFIP) | 58% |

| Hypothetical Solvent-Free Friedel-Crafts Acylation | 4-Methylacetophenone | Acetyl chloride, Lewis acid (e.g., AlCl₃ or reusable catalyst) | None (Microwave or grinding) | Not reported |

Atom Economy and Waste Reduction in Synthetic Protocols

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. A higher atom economy signifies less waste generation.

To evaluate the green credentials of different synthetic routes to this compound, the atom economy of the electrochemical method can

Reaction Chemistry and Mechanistic Investigations of 2 Acetyl 4 Methylbenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group (-CHO) in 2-Acetyl-4-methylbenzaldehyde is a primary site for various chemical reactions due to the electrophilicity of the carbonyl carbon.

Nucleophilic addition is a characteristic reaction of aldehydes. The process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol. libretexts.orgyoutube.com The trigonal planar geometry of the carbonyl carbon allows the nucleophile to attack from either face, which can lead to a racemic mixture of enantiomers if a new chiral center is formed. libretexts.org

The aldehyde moiety of this compound can react with a variety of nucleophiles to form stable derivatives. For instance, reaction with hydrogen cyanide (HCN) yields a cyanohydrin. Treatment with alcohols in the presence of an acid catalyst forms acetals, which can serve as protecting groups for the aldehyde functionality. byjus.com Reaction with primary amines leads to the formation of imines, also known as Schiff bases, while reaction with derivatives of ammonia (B1221849), such as hydroxylamine or 2,4-dinitrophenylhydrazine, produces oximes and 2,4-dinitrophenylhydrazones, respectively. byjus.comlearncbse.in These derivatives are often crystalline solids with sharp melting points, making them useful for the identification and characterization of the parent aldehyde. byjus.com

| Nucleophile/Reagent | Product Class | General Conditions |

|---|---|---|

| Hydrogen Cyanide (HCN) | Cyanohydrin | Base catalyst (e.g., NaCN) |

| Alcohol (R'-OH) | Acetal | Acid catalyst (e.g., dry HCl) |

| Primary Amine (R'-NH₂) | Imine (Schiff Base) | Weakly acidic conditions |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic conditions |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Weakly acidic medium |

The aldehyde group of this compound, which lacks α-hydrogens, can act as the electrophilic partner in various condensation reactions.

Claisen-Schmidt Condensation: This is a type of crossed-aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic aldehyde that lacks α-hydrogens. libretexts.org In this case, this compound would react with an enolizable ketone (such as acetone or even another molecule of itself via its acetyl group enolate) in the presence of a base. The reaction involves the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon, followed by dehydration to yield an α,β-unsaturated carbonyl compound, commonly known as a chalcone (B49325).

Biginelli Reaction: This is a one-pot, multi-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea under acidic catalysis. This compound can serve as the aldehyde component in this reaction, leading to the formation of a correspondingly substituted dihydropyrimidinone.

The aldehyde group can be readily oxidized and reduced, often selectively in the presence of the less reactive ketone group.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid, and silver oxide (as in Tollens' reagent). The oxidation of this compound would yield 2-Acetyl-4-methylbenzoic acid. Aromatic aldehydes are generally oxidized to their corresponding acids in vivo. nih.gov

Reduction: The aldehyde can be selectively reduced to a primary alcohol. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The product of this reaction would be (2-acetyl-4-methylphenyl)methanol. The higher reactivity of the aldehyde allows for this selective reduction while leaving the ketone group unaffected, especially with a controlled amount of a mild reductant like NaBH₄.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Acetyl-4-methylbenzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (2-acetyl-4-methylphenyl)methanol |

Reactivity of the Acetyl Moiety

The acetyl group (-COCH₃) provides a second site of reactivity, primarily involving the ketone carbonyl and the adjacent α-hydrogens of the methyl group.

The protons on the carbon adjacent to the ketone carbonyl (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate ion. masterorganicchemistry.combham.ac.uk This enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom. masterorganicchemistry.com

Once formed, the enolate of this compound can participate in several important reactions:

Alpha-Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the enolate can attack the halogen molecule, leading to the substitution of one or more α-hydrogens. mnstate.edu Under basic conditions, this reaction can be difficult to stop at monosubstitution. mnstate.edu

Alkylation: The enolate can act as a nucleophile in an SN2 reaction with an alkyl halide, forming a new carbon-carbon bond at the α-position. mnstate.edu This is a powerful method for extending the carbon chain. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often required to fully form the enolate before adding the alkyl halide. mnstate.edu

Aldol Reactions: The enolate can also act as the nucleophilic component in an aldol addition or condensation reaction, attacking an electrophilic carbonyl carbon (such as the aldehyde group of another molecule). libretexts.org

Ketones can undergo several types of rearrangement reactions, often after initial modification of the carbonyl group.

Baeyer-Villiger Rearrangement: This reaction involves the oxidation of a ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The mechanism involves the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen of the peroxy acid. For the acetyl group in this compound, this would involve the migration of either the methyl group or the substituted aryl group. The migratory aptitude generally favors the aryl group, which would lead to the formation of 2-formyl-5-methylphenyl acetate.

Beckmann Rearrangement: This reaction transforms an oxime into an amide. libretexts.org First, the ketone of this compound would be converted to its corresponding oxime by reacting it with hydroxylamine. Treatment of this oxime with a strong acid (like sulfuric acid) would then induce the rearrangement. The group anti-periplanar to the hydroxyl group on the nitrogen atom migrates, resulting in the formation of an N-substituted acetamide derivative. libretexts.org

Aromatic Ring Functionalization and Substitution Chemistry

The benzene (B151609) ring of this compound is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of substituted derivatives. The regiochemical outcome of these reactions is dictated by the directing effects of the existing acetyl and methyl groups.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In the case of this compound, the outcome of EAS reactions is influenced by the competing directing effects of the acetyl and methyl substituents. The methyl group is an activating, ortho, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to it. Conversely, the acetyl group is a deactivating, meta-director, slowing down the reaction and directing electrophiles to the meta position.

Given the positions of the existing groups, the potential sites for electrophilic attack are C3, C5, and C6. The methyl group at C4 activates the C3 and C5 positions (ortho) and the C6 position is sterically hindered by the adjacent acetyl group. The acetyl group at C2 deactivates the ring and directs incoming electrophiles to the C5 position (meta). Therefore, the C5 position is electronically favored by both groups, making it the most probable site for electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Nitration: Treatment of this compound with a mixture of nitric acid and sulfuric acid is expected to yield primarily 2-Acetyl-4-methyl-5-nitrobenzaldehyde.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would likely result in the formation of 2-Acetyl-5-halo-4-methylbenzaldehyde.

Sulfonation: Fuming sulfuric acid would introduce a sulfonic acid group, likely at the C5 position, to give 2-Acetyl-4-methyl-5-sulfobenzaldehyde.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Acetyl-4-methyl-5-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 2-Acetyl-5-bromo-4-methylbenzaldehyde |

| Chlorination | Cl₂, AlCl₃ | 2-Acetyl-5-chloro-4-methylbenzaldehyde |

| Sulfonation | SO₃, H₂SO₄ | 2-Acetyl-4-methylbenzenesulfonic acid |

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution of Derivatives

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. This compound itself is not suitably activated for SNAr. However, derivatives of this compound, such as those synthesized via electrophilic aromatic substitution, can undergo nucleophilic attack.

For instance, 2-Acetyl-5-halo-4-methyl-3-nitrobenzaldehyde, which could be synthesized from this compound, would be a viable substrate for SNAr. The nitro group, being a powerful electron-withdrawing group, would activate the ring towards nucleophilic attack, and the halogen would serve as the leaving group. Reaction with various nucleophiles would lead to a range of substituted products.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of a this compound Derivative

| Substrate | Nucleophile | Expected Product |

|---|---|---|

| 2-Acetyl-5-chloro-4-methyl-3-nitrobenzaldehyde | Sodium methoxide (NaOCH₃) | 2-Acetyl-5-methoxy-4-methyl-3-nitrobenzaldehyde |

| 2-Acetyl-5-chloro-4-methyl-3-nitrobenzaldehyde | Ammonia (NH₃) | 2-Acetyl-5-amino-4-methyl-3-nitrobenzaldehyde |

This table illustrates hypothetical SNAr reactions based on the reactivity of activated aryl halides.

The mechanism of the SNAr reaction involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, which stabilizes it and facilitates the subsequent loss of the leaving group to restore aromaticity.

Cross-Coupling Reactions of Halogenated Analogues and Potential Derivatization

Halogenated derivatives of this compound are valuable precursors for a variety of cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals, most commonly palladium.

A key starting material for these transformations would be a halogenated analogue, such as 2-Acetyl-5-bromo-4-methylbenzaldehyde. This compound can be synthesized via the electrophilic bromination of this compound. Once obtained, it can participate in a range of cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond, allowing for the introduction of various aryl, heteroaryl, or vinyl groups.

Heck Reaction: Coupling with an alkene in the presence of a palladium catalyst and a base. This reaction results in the formation of a substituted alkene.

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is a reliable method for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction of an aryl halide with an amine to form a carbon-nitrogen bond. This allows for the synthesis of a wide range of arylamines.

Table 3: Potential Cross-Coupling Reactions of 2-Acetyl-5-bromo-4-methylbenzaldehyde

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diarylacetylene |

This table provides illustrative examples of common cross-coupling reactions and the expected product classes.

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the creation of a diverse array of complex molecules with potential applications in materials science and medicinal chemistry.

Photochemical Transformations of this compound and Related Phenacyl Systems

The presence of a carbonyl group attached to an aromatic ring in this compound makes it a candidate for interesting photochemical transformations. Upon absorption of light, the molecule can be excited to a higher electronic state, where it can undergo reactions not observed in its ground state.

Photoenolization Processes and Mechanistic Elucidation

A key photochemical process for ortho-alkyl aromatic ketones and aldehydes is photoenolization. In the case of this compound, upon irradiation with UV light, the molecule can undergo an intramolecular hydrogen abstraction from the acetyl methyl group by the excited aldehyde carbonyl oxygen. This process generates a short-lived, high-energy intermediate known as a photoenol.

The formation of the photoenol is a reversible process, and the enol typically reverts to the starting ketone in the dark. However, the photoenol is a reactive species and can be trapped by various reagents or undergo further photochemical reactions. The mechanism of photoenolization has been extensively studied for related systems and is believed to proceed through the triplet excited state of the carbonyl group.

Photoreactions Leading to Novel Molecular Architectures

The reactive photoenol intermediate generated from this compound can be exploited to synthesize novel molecular architectures. For example, in the presence of a dienophile, the photoenol can undergo a Diels-Alder reaction, leading to the formation of complex polycyclic structures.

Furthermore, in the presence of oxygen, the photoenol can be oxidized, leading to the formation of various degradation products. The specific products formed will depend on the reaction conditions, such as the solvent and the wavelength of light used. The study of these photoreactions can provide access to unique chemical structures that are not readily accessible through traditional thermal reactions.

Catalytic Applications in Reactions Involving this compound

Detailed investigations into the catalytic applications of this compound are not extensively documented. The dual functionality of the acetyl and aldehyde groups suggests potential for a variety of transformations; however, specific examples within the primary literature are scarce.

Organocatalysis and Metal-Catalyzed Transformations

There is a lack of specific studies detailing the use of this compound as a substrate in organocatalytic or metal-catalyzed reactions. General principles of catalysis suggest that the aldehyde group could be a target for nucleophilic attack catalyzed by organocatalysts, or the aromatic ring and carbonyl groups could participate in various metal-catalyzed cross-coupling or addition reactions. However, without experimental data, any discussion remains speculative.

Heterogeneous and Homogeneous Catalysis

Similarly, the application of this compound in either heterogeneous or homogeneous catalytic systems has not been a significant focus of published research. While one could envision its conversion using solid-supported catalysts (heterogeneous) or soluble metal complexes (homogeneous), specific examples, including catalyst types, reaction conditions, and product yields, are not available in the reviewed literature.

Complex Reaction Cascades and Domino Reactions

The potential for this compound to participate in complex reaction cascades, where multiple bonds are formed in a single synthetic operation, is an intriguing area that remains largely unexplored.

Multicomponent Reactions (MCRs) Incorporating the Compound

Multicomponent reactions are powerful tools for building molecular complexity. The bifunctional nature of this compound makes it a theoretical candidate for such reactions. For instance, the aldehyde could react with an amine and a nucleophile in a Mannich-type reaction, or the acetyl group could participate in condensations. Despite this potential, there are no specific examples of MCRs in the literature that explicitly utilize this compound as a key building block.

Tandem and Cascade Reaction Sequences

Tandem or cascade reactions initiated by this compound are not described in the available scientific reports. Such sequences, where the product of one reaction becomes the substrate for the next in the same pot, would be of significant interest for efficient synthesis. The ortho-positioning of the acetyl and aldehyde groups could theoretically facilitate intramolecular cyclization cascades, but experimental validation of such pathways is currently lacking.

Data Tables

Due to the absence of specific research findings on the catalytic applications and complex reaction cascades of this compound, no data tables can be generated.

Advanced Spectroscopic and Characterization Techniques for 2 Acetyl 4 Methylbenzaldehyde Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, including derivatives of 2-Acetyl-4-methylbenzaldehyde. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Elucidation of Stereochemistry and Regioselectivity using 2D NMR (e.g., NOESY, COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful for resolving complex structures by spreading NMR data across two frequency axes. uvic.cayoutube.com For derivatives of this compound, a combination of 2D NMR techniques is employed to establish unambiguous assignments and determine stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, identifying adjacent protons. sdsu.edu In a this compound derivative, COSY spectra would show correlations between the protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond couplings). youtube.comsdsu.edu This is fundamental for assigning the carbon skeleton by linking specific protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings). youtube.comsdsu.edu HMBC is critical for piecing together the molecular framework by connecting fragments, such as linking the acetyl and aldehyde protons to the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. researchgate.net This is particularly valuable for determining stereochemistry and the preferred conformation of substituents on the benzaldehyde (B42025) ring.

Interactive Table: Hypothetical 2D NMR Correlations for a this compound Derivative

This table illustrates typical correlations that would be observed in the 2D NMR spectra for a derivative.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| Aldehyde-H | Aromatic-H at C3 | Aldehyde-C | Aromatic-C2, Aromatic-C3 | Aromatic-H at C3 |

| Acetyl-CH₃ | - | Acetyl-CH₃ Carbon | Acetyl-C=O, Aromatic-C2 | Aromatic-H at C3, Methyl-H |

| Methyl-H | - | Methyl-C | Aromatic-C3, Aromatic-C4, Aromatic-C5 | Acetyl-CH₃ |

| Aromatic-H at C3 | Aromatic-H at C5 | Aromatic-C3 | Aldehyde-C, Acetyl-C=O, Aromatic-C4, Aromatic-C5 | Aldehyde-H, Acetyl-CH₃ |

| Aromatic-H at C5 | Aromatic-H at C3, Aromatic-H at C6 | Aromatic-C5 | Methyl-C, Aromatic-C3, Aromatic-C4, Aromatic-C6 | Methyl-H, Aromatic-H at C6 |

| Aromatic-H at C6 | Aromatic-H at C5 | Aromatic-C6 | Aromatic-C2, Aromatic-C4, Aromatic-C5 | Aromatic-H at C5 |

Conformational Analysis via Coupling Constant Interpretation

The magnitude of spin-spin coupling constants (J-values) in NMR spectra provides valuable information about the dihedral angles between coupled nuclei, which is essential for conformational analysis. nih.gov For benzaldehyde derivatives, the one-bond carbon-hydrogen coupling constant of the formyl group (¹JCHf) is particularly sensitive to the molecule's electronic and steric environment. acs.orgnih.gov

Research on substituted benzaldehydes has shown that electronegative substituents in the ortho position tend to increase the ¹JCHf coupling constant. acs.orgnih.govunicamp.br This effect is attributed to a proximity interaction, often an improper hydrogen bond, between the formyl C-H bond and the ortho substituent, which alters the s-character of the formyl carbon. acs.orgunicamp.br In derivatives of this compound, analyzing the ¹JCHf and other long-range coupling constants can reveal the preferred orientation of the aldehyde and acetyl groups relative to the plane of the benzene (B151609) ring.

Deuterium (B1214612) Exchange Studies for Mechanistic Insights

Hydrogen-Deuterium (H/D) exchange studies monitored by NMR spectroscopy offer a method to probe the reactivity and solvent accessibility of specific protons in a molecule. wikipedia.org In this technique, labile protons, such as those on hydroxyl or amine groups, are replaced by deuterium when the compound is dissolved in a deuterium-rich solvent like D₂O. wikipedia.org

For derivatives of this compound, H/D exchange can provide mechanistic insights into reactions involving the aldehyde proton. While the formyl proton is not typically considered labile, its exchange can be facilitated under certain catalytic conditions. rsc.org Monitoring the disappearance of the formyl proton signal in the ¹H NMR spectrum and the appearance of a corresponding signal in the ²H NMR spectrum can quantify the rate of exchange, providing information about the acidity of this proton and the mechanism of reactions such as deuteration or condensation. wikipedia.orgnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These two techniques are often complementary.

For derivatives of this compound, FT-IR and FT-Raman spectra would provide clear signatures for the key functional groups:

Carbonyl Groups (C=O): The aldehyde and acetyl groups will both exhibit strong C=O stretching vibrations. Typically, the aldehyde C=O stretch appears at a higher wavenumber (around 1700-1715 cm⁻¹) than the ketone C=O stretch (around 1680-1690 cm⁻¹). The exact positions can be influenced by conjugation with the aromatic ring and the presence of other substituents.

Aromatic Ring (C=C and C-H): The spectra will show characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear between 690-900 cm⁻¹, providing information about the substitution pattern on the ring.

Alkyl Groups (C-H): The methyl and acetyl-methyl groups will show aliphatic C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375-1465 cm⁻¹.

Interactive Table: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (FT-Raman) |

| Aldehyde | C=O Stretch | 1700 - 1715 (Strong) | 1700 - 1715 (Weak/Medium) |

| Aldehyde | C-H Stretch | 2720 - 2820 (Medium, often two bands) | 2720 - 2820 (Medium) |

| Acetyl (Ketone) | C=O Stretch | 1680 - 1690 (Strong) | 1680 - 1690 (Weak/Medium) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (Medium/Strong) | 1450 - 1600 (Strong) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Methyl Groups | C-H Stretch | 2850 - 2970 (Medium) | 2850 - 2970 (Medium) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

For a derivative of this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The molecule would then fragment in a predictable manner upon ionization. Common fragmentation pathways for benzaldehyde derivatives include:

Loss of a hydrogen atom from the aldehyde group to form a stable acylium ion ([M-1]⁺). docbrown.info

Loss of the entire formyl radical (•CHO) to give an [M-29]⁺ ion. docbrown.info

Cleavage of the acetyl group.

The formation of the tropylium (B1234903) ion or other characteristic aromatic fragments.

Analysis of these fragment ions allows for the confirmation of the compound's structure and the nature of its substituents. scielo.br

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. nih.gov While nominal mass spectrometry might not distinguish between two different formulas that have the same integer mass, HRMS can easily differentiate them based on their exact masses. For any new derivative of this compound, obtaining an HRMS measurement is a critical step in confirming its molecular formula and ensuring its identity. researchgate.net

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (molecular weight: 162.19 g/mol ), electron impact (EI) ionization would produce a molecular ion (M+) peak, which is expected to be prominent due to the stability of the aromatic ring. libretexts.org The subsequent fragmentation is dictated by the presence of the acetyl and aldehyde functional groups, leading to characteristic bond cleavages. libretexts.orgwhitman.edu

The primary fragmentation mechanism for aromatic aldehydes and ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. openstax.orgjove.com For this compound, this can occur at four main positions:

Loss of a hydrogen radical (H•) from the aldehyde group, resulting in a stable acylium ion (M-1). jove.com

Loss of a formyl radical (•CHO) from the aldehyde group (M-29). libretexts.org

Loss of a methyl radical (•CH₃) from the acetyl group, yielding another acylium ion (M-15). openstax.org

Loss of the entire acetyl group (•COCH₃) , leading to a fragment corresponding to the benzaldehyde moiety (M-43). openstax.org

The stability of the resulting acylium cations, which are resonance-stabilized, makes these fragmentation pathways highly favorable. openstax.org The most intense fragment ion in the spectrum, known as the base peak, is often one of these stable acylium ions. chemguide.co.uk Further fragmentation can involve the loss of neutral molecules like carbon monoxide (CO) from acylium ions.

Below is an interactive data table summarizing the predicted key fragments for this compound in mass spectrometry.

| Fragment Ion (Structure) | Precursor Ion | Neutral Loss | m/z (Mass/Charge Ratio) | Fragmentation Pathway |

| [C₁₀H₁₀O₂]⁺ | - | - | 162 | Molecular Ion (M⁺) |

| [C₁₀H₉O₂]⁺ | M⁺ | H | 161 | α-cleavage at aldehyde |

| [C₉H₇O₂]⁺ | M⁺ | CH₃ | 147 | α-cleavage at acetyl group |

| [C₉H₉O]⁺ | M⁺ | CHO | 133 | α-cleavage at aldehyde |

| [C₈H₇O]⁺ | M⁺ | COCH₃ | 119 | α-cleavage at acetyl group |

| [C₈H₅O]⁺ | [C₉H₅O₂]⁺ | CO | 117 | Loss of carbon monoxide |

| [C₇H₇]⁺ | [C₈H₇O]⁺ | CO | 91 | Loss of carbon monoxide (Tropylium ion) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the benzaldehyde and acetophenone (B1666503) chromophores. cdnsciencepub.comcdnsciencepub.com These aromatic carbonyl compounds typically exhibit two main absorption bands: a strong band at shorter wavelengths corresponding to π→π* transitions of the aromatic system and the carbonyl groups, and a weaker, longer-wavelength band resulting from the formally forbidden n→π* transition of the non-bonding electrons on the carbonyl oxygen atoms. researchgate.net

The position and intensity of these bands are influenced by substituents on the benzene ring. cdnsciencepub.com The methyl and acetyl groups on the benzaldehyde ring are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde. cdnsciencepub.com The electronic spectra of benzaldehydes and acetophenones are known to be similar, though the formyl group in benzaldehyde generally results in absorption at a slightly longer wavelength than the acetyl group in acetophenone. cdnsciencepub.comcdnsciencepub.com

Fluorescence in aromatic carbonyl compounds is often weak or non-existent at room temperature. This is because the energetically close-lying nπ* and ππ* excited states facilitate efficient intersystem crossing (ISC) to the triplet state, a non-radiative process that competes with fluorescence (a radiative process from the singlet excited state). copernicus.org Organic compounds with high aromaticity and electron-donating groups tend to show stronger fluorescence, while those with electron-withdrawing groups, such as carbonyls, often have weaker fluorescence. copernicus.org Therefore, any observed fluorescence from this compound derivatives would likely be of low quantum yield. acs.org

The table below outlines the expected electronic transitions for this compound.

| Spectroscopic Technique | Transition Type | Expected Wavelength Region (nm) | Characteristics |

| UV-Vis Absorption | π → π | ~240-280 | High intensity (strong absorption) |

| UV-Vis Absorption | n → π | ~300-360 | Low intensity (weak absorption) |

| Fluorescence Emission | S₁ → S₀ | >350 | Likely weak or quenched due to efficient intersystem crossing |

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.govrsc.org

A single-crystal X-ray diffraction study of a this compound derivative would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. This allows for an unambiguous confirmation of its constitution and conformation in the solid state. The analysis would reveal the planarity of the benzene ring and the orientation of the acetyl and formyl substituent groups relative to the ring. In many substituted benzaldehydes and acetophenones, the carbonyl groups are nearly coplanar with the aromatic ring to maximize π-conjugation, though steric hindrance from adjacent substituents can cause some out-of-plane twisting. missouri.edu

The study of crystal packing reveals how individual molecules arrange themselves to form a stable, repeating three-dimensional lattice. This arrangement is governed by a variety of non-covalent intermolecular interactions. nih.govmdpi.com For derivatives of this compound, the carbonyl oxygen atoms are expected to act as hydrogen bond acceptors, forming weak C-H···O hydrogen bonds with hydrogen atoms from the methyl groups or the aromatic rings of neighboring molecules. nih.govnih.gov These interactions are known to be significant in organizing molecules in the crystal structures of other benzaldehyde derivatives. nih.govrsc.org

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of such compounds. nih.govmdpi.com These can occur in face-to-face or offset arrangements. C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also likely to play a role in stabilizing the crystal structure. nih.gov The interplay and relative energies of these different interactions dictate the final crystal packing motif, influencing physical properties of the solid material. nih.govnih.gov

Absence of Specific Research Data Precludes Article Generation

A thorough investigation for scholarly articles and data pertaining to the theoretical and computational chemistry of this compound has revealed a significant lack of specific research on this particular compound. While general computational methodologies and studies on related benzaldehyde derivatives are available, there is no published research focusing on the explicit quantum chemical calculations, conformational analysis, or reaction mechanism modeling for this compound.

The user's request for an article with a highly specific and detailed outline—including data on electronic structure, HOMO-LUMO gaps, reactivity sites, torsional barriers, and transition states—cannot be fulfilled with scientific accuracy. The available literature discusses similar compounds, such as 2-methylbenzaldehyde (B42018), para-substituted benzaldehydes, and various acetyl or formyl derivatives of other aromatic systems. However, extrapolating data from these related but distinct molecules to this compound would be scientifically unsound and would not meet the required standard of accuracy.

Generating the requested article would necessitate fabricating data or presenting findings from other molecules as if they applied to this compound, which is not feasible. Therefore, due to the absence of specific, detailed research findings and data tables for this compound in the public domain, the creation of a scientifically accurate and thorough article according to the provided outline is not possible at this time.

Theoretical and Computational Chemistry Studies of 2 Acetyl 4 Methylbenzaldehyde

Molecular Modeling of Reaction Mechanisms and Transition States

Computational Simulation of Reaction Pathways

Currently, there are no specific computational studies in the available scientific literature that simulate the reaction pathways of 2-Acetyl-4-methylbenzaldehyde. Research on related but structurally distinct molecules, such as the formation pathways of 2- and 4-methylbenzaldehyde (B123495) from acetaldehyde (B116499), has been conducted. rsc.orgwordpress.com Additionally, computational models have been developed to understand the reaction mechanisms of similar compounds, like the acetalization of 2-methylbenzaldehyde (B42018). researchgate.net However, the presence of an acetyl group in addition to the aldehyde and methyl groups on the benzene (B151609) ring of this compound introduces a different electronic and steric environment. This structural difference means that the reaction pathways and mechanisms of simpler analogues cannot be accurately extrapolated to predict the behavior of this compound.

Energetic Profiling of Chemical Transformations

In line with the absence of reaction pathway simulations, there is a corresponding lack of research on the energetic profiling of chemical transformations involving this compound. Energetic profiles, which detail the energy changes along a reaction coordinate, are typically generated through quantum mechanical calculations as part of a broader study on reaction mechanisms. For instance, the energy profile for the acetalization of 2-methylbenzaldehyde has been computationally determined. researchgate.net However, no such studies have been published for this compound, leaving the thermodynamics and kinetics of its potential transformations computationally uncharacterized.

Applications As a Building Block and Intermediate in Complex Molecular Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The dual reactivity of 2-acetyl-4-methylbenzaldehyde, stemming from its aldehyde and acetyl groups, allows it to participate in a variety of cyclization and condensation reactions to form heterocyclic compounds. These reactions often proceed with high regioselectivity due to the different electrophilicities of the two carbonyl carbons.

Nitrogen-containing heterocycles are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound serves as a valuable synthon for the construction of several important classes of these compounds.

Pyrimidines: The synthesis of pyrimidines and related dihydropyrimidines can be achieved through multicomponent reactions such as the Biginelli reaction. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.comunair.ac.idillinois.edu This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. While direct examples utilizing this compound are not extensively documented, its structure, which contains a 1,3-dicarbonyl-like arrangement, makes it a plausible substrate for such reactions. The reaction would likely proceed through the initial condensation of the more reactive aldehyde group.

Quinazolines: Quinazolines are a class of bicyclic aromatic heterocycles with a broad spectrum of biological activities. nih.govorganic-chemistry.orgnih.govmdpi.compreprints.org One common synthetic route to quinazolines involves the condensation of 2-aminobenzaldehydes or 2-aminobenzophenones with various nitrogen sources. mdpi.comscribd.comquimicaorganica.orgcore.ac.uk Given that this compound is an ortho-acyl benzaldehyde (B42025), it can be envisioned as a precursor to quinazoline (B50416) derivatives through reactions with appropriate amino-containing reagents, where the two carbonyl groups can react sequentially to form the heterocyclic ring.

Terpyridines: Terpyridines are tridentate ligands widely used in coordination chemistry and materials science. musechem.com The Kröhnke synthesis is a classical method for preparing 4'-substituted-2,2':6',2''-terpyridines, which involves the reaction of a chalcone-like intermediate with a pyridinium (B92312) salt and an ammonia (B1221849) source. wikipedia.orgresearchgate.net The chalcone (B49325) is typically formed from the condensation of 2-acetylpyridine (B122185) with an aromatic aldehyde. The synthesis of 4'-(p-tolyl)-2,2':6',2''-terpyridine, for example, utilizes 4-methylbenzaldehyde (B123495) and 2-acetylpyridine. mdpi.comacs.org this compound contains both the necessary acetyl and benzaldehyde functionalities within the same molecule, suggesting its potential in more complex, one-pot syntheses of functionalized terpyridine ligands.

Table 1: Examples of Nitrogen-Containing Heterocycles Potentially Synthesized from this compound

| Heterocycle Class | General Synthetic Strategy | Role of this compound | Potential Product Skeleton |

| Dihydropyrimidines | Biginelli Reaction | Acts as the aldehyde and β-dicarbonyl component | 4-(4-methyl-2-acetylphenyl)-3,4-dihydropyrimidin-2(1H)-one |

| Quinazolines | Condensation with amino compounds | Provides the ortho-dicarbonyl precursor | 4-methyl-2-substituted-quinazoline |

| Terpyridines | Kröhnke Synthesis Analogue | Serves as a bifunctional precursor | Functionalized 4'-(p-tolyl)-terpyridine derivatives |

The dicarbonyl nature of this compound also lends itself to the synthesis of heterocycles containing oxygen and sulfur atoms.

Oxygen-Containing Heterocycles (e.g., Furans): The Feist-Benary furan (B31954) synthesis is a classic method for the preparation of substituted furans from the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. quimicaorganica.orgwikipedia.orgscispace.comresearchgate.netyoutube.com The 1,3-dicarbonyl moiety within this compound could potentially react with α-halo ketones to form furan derivatives, where the furan ring would be fused or substituted with the tolyl group.

Sulfur-Containing Heterocycles (e.g., Thiophenes): The Gewald aminothiophene synthesis is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgumich.educhemrxiv.orgnih.gov The ketone or aldehyde component undergoes a Knoevenagel condensation with the α-cyanoester, followed by the addition of sulfur and cyclization. Both the acetyl and aldehyde groups of this compound could potentially participate in such a reaction, leading to thiophenes bearing the 4-methylbenzoyl or 4-methylphenyl group, respectively.

Role in the Synthesis of Advanced Organic Materials

The development of new organic materials with tailored properties is a rapidly growing field. Bifunctional molecules like this compound are valuable building blocks for creating polymers and porous frameworks.

Polymers with specific functionalities can be designed by choosing appropriate monomers. The presence of two reactive carbonyl groups in this compound allows for its incorporation into polymer backbones through various polymerization reactions, such as condensation polymerizations. For example, it could react with diamines to form polyimines (Schiff base polymers) or with other bifunctional nucleophiles to create a variety of polymeric structures. mdpi.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, catalysis, and sensing. nih.govmusechem.comresearchgate.netresearchgate.netsci-hub.seresearchgate.netrsc.orgresearchgate.netdtu.dk The synthesis of these materials relies on the use of organic linkers with specific geometries and functionalities. The rigid structure and multiple reactive sites of this compound make it a candidate for use as a building block or a modifying agent for such frameworks, potentially leading to materials with tailored pore environments and functionalities.

Intermediate in the Synthesis of Complex Natural Product Scaffolds

Many natural products possess complex molecular architectures that include heterocyclic and polycyclic ring systems. nih.gov The synthesis of these molecules often requires strategic planning and the use of versatile building blocks that can introduce multiple functionalities in a controlled manner. While specific examples of the use of this compound in the total synthesis of natural products are not widely reported, its potential as an intermediate is significant. The ability to construct diverse heterocyclic cores from this compound means that it can be used to generate key fragments of more complex natural product targets. The tolyl moiety also provides a site for further functionalization, adding to its synthetic versatility.

Construction of Core Structures of Bioactive Molecules

While specific, widespread applications in marketed pharmaceuticals are not extensively documented, the structure of this compound is ideally suited for the synthesis of heterocyclic systems, which form the core of many bioactive molecules. The ortho-diacyl functionality is a well-established precursor for a variety of condensation reactions to form fused ring systems. arkat-usa.org

For instance, reaction with hydrazine (B178648) derivatives can yield pyridazine (B1198779) or phthalazine (B143731) skeletons. Similarly, condensation with primary amines can lead to the formation of isoindole derivatives, a scaffold present in a range of pharmacologically active compounds. arkat-usa.orgnih.gov The presence of both carbonyl groups allows for cyclization reactions that can generate novel heterocyclic compounds, which are of significant interest in medicinal chemistry for drug discovery programs. Aldehydes, in general, are considered crucial building blocks for accessing bioactive compounds.

Total Synthesis Approaches Utilizing this compound

In the context of total synthesis, a multi-step process aimed at creating complex natural products from simpler precursors, this compound represents a strategic starting material or intermediate. nih.gov Its pre-functionalized aromatic ring allows chemists to bypass several steps that might otherwise be required to install the formyl and acetyl groups.

A synthetic campaign targeting a complex natural product containing a substituted isoquinoline (B145761) or phthalide (B148349) core could, in principle, utilize this compound. The synthesis would likely involve an initial reaction at the more reactive aldehyde center, followed by a subsequent transformation involving the ketone. For example, a Wittig or Horner-Wadsworth-Emmons reaction at the aldehyde could build a side chain, which is then cyclized onto the acetyl group to form a new ring system. Such strategies are fundamental to the efficient assembly of complex target molecules.

Contribution to the Development of Novel Ligands for Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions. digitellinc.com The resulting metal complexes have applications in catalysis, materials science, and medicine. The ortho-diacyl arrangement of this compound makes it an excellent precursor for synthesizing multidentate ligands, particularly through Schiff base condensation.

Reaction with diamines, such as ethylenediamine, can produce tetradentate ligands capable of forming stable complexes with transition metals like copper, nickel, or cobalt. The resulting Schiff base ligand wraps around the metal center, coordinating through two imine nitrogen atoms and two carbonyl oxygen atoms (or their enolate forms). By varying the amine backbone, a diverse library of ligands with tailored steric and electronic properties can be generated. This approach is analogous to the well-documented use of similar carbonyl compounds, like 2-acetylpyridine, in creating ligands for coordination chemistry. rsc.orgunizar.es

Integration into Retrosynthetic Strategies for Target Molecule Construction

Retrosynthetic analysis is a technique used to plan organic syntheses by mentally deconstructing a target molecule into simpler, commercially available precursors. lkouniv.ac.inslideshare.net this compound is a valuable synthon in this context, particularly for multi-functionalized aromatic systems.

Disconnection Approaches for Multi-Functionalized Aromatic Systems

In retrosynthesis, the process of breaking a bond is called a "disconnection." amazonaws.com For a complex target molecule containing, for example, a substituted quinoline (B57606) or isoindole ring fused to a methyl-substituted benzene (B151609) ring, a chemist would look for strategic disconnections that simplify the structure.

The presence of a heterocyclic ring fused at the 1,2-positions of the aromatic core is a key structural feature, or "retron," that suggests a disconnection leading back to an ortho-diacyl precursor. The disconnection would correspond to the reverse of a condensation reaction. For instance, a C-N bond in a fused pyridazine ring would be disconnected to reveal an amine and a carbonyl group on each fragment. Applying this logic would lead the synthetic planner back to this compound as a logical and powerful starting material.

Table 1: Retrosynthetic Disconnections Leading to this compound

| Target Substructure | Bond(s) to Disconnect | Forward Reaction | Precursors |

|---|---|---|---|

| Fused Pyridazine Ring | Two C=N bonds | Condensation | This compound + Hydrazine |

| Substituted Isoindole | C-N bond | Condensation/Cyclization | This compound + Primary Amine |

Future Directions and Emerging Research Avenues for 2 Acetyl 4 Methylbenzaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Acetyl-4-methylbenzaldehyde is expected to align with the principles of green chemistry, moving away from traditional methods that may involve harsh conditions or generate significant waste. wjpmr.comguidechem.com Research in this area is likely to focus on atom economy, energy efficiency, and the use of renewable feedstocks and environmentally benign catalysts.

Key research thrusts will likely include:

Catalytic C-H Activation/Oxidation: Direct and selective oxidation of one of the methyl groups of 2,4-dimethylacetophenone would be an ideal route. Future research could focus on developing novel heterogeneous or homogeneous catalysts that can selectively oxidize the methyl group at the 2-position to an aldehyde without affecting the acetyl group or the methyl group at the 4-position.

One-Pot Tandem Reactions: Designing one-pot synthesis strategies that minimize intermediate purification steps is a significant goal in modern organic synthesis. liberty.edurug.nlnih.govresearchgate.net A potential future approach for this compound could involve a sequence of reactions, such as a directed ortho-metalation followed by acetylation and subsequent formylation, all performed in a single reaction vessel.

Biocatalysis and Renewable Feedstocks: The use of enzymes or whole-cell biocatalysts for the synthesis of aromatic aldehydes is a growing field. Future research may explore enzymatic pathways for the selective oxidation of suitable precursors derived from renewable sources. For instance, engineered microorganisms could potentially convert biomass-derived platform chemicals into more complex aromatic structures like this compound.

| Synthetic Approach | Key Advantages | Potential Research Focus |

|---|---|---|

| Catalytic C-H Activation | High atom economy, reduced number of steps. | Development of selective and robust catalysts. |

| One-Pot Tandem Reactions | Increased efficiency, reduced waste and cost. liberty.edu | Optimization of reaction conditions for sequential transformations. liberty.edu |

| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable resources. | Enzyme discovery and engineering for specific transformations. |

Exploration of its Reactivity in Uncharted Reaction Space

The presence of two distinct carbonyl groups, an aldehyde and a ketone, in close proximity on an aromatic ring makes this compound a versatile building block for organic synthesis. arkat-usa.org While the individual reactivity of aldehydes and ketones is well-established, the interplay between these two functional groups in this specific arrangement opens up possibilities for novel transformations.

Future explorations of its reactivity could include:

Intramolecular Reactions: The ortho-positioning of the acetyl and formyl groups is ideal for exploring intramolecular cyclization reactions to form various heterocyclic and carbocyclic systems. Research could focus on acid- or base-catalyzed intramolecular aldol-type condensations or transition-metal-catalyzed cyclizations.

Bifunctional Catalysis: The molecule itself could be explored as a precursor to novel bifunctional catalysts, where the two carbonyl groups are modified to create active sites that can act in concert to promote chemical reactions. acs.orgacs.org

Selective Transformations: A key challenge and area of future research will be the development of methods for the selective reaction of one carbonyl group in the presence of the other. This could involve the use of chemoselective reagents, protecting group strategies, or catalytic systems that can differentiate between the aldehyde and ketone functionalities. libretexts.org

Multicomponent Reactions: Its bifunctional nature makes this compound an excellent candidate for multicomponent reactions, where three or more reactants combine in a single step to form complex molecules. This could lead to the rapid synthesis of diverse molecular scaffolds.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms, predicting reactivity, and designing new chemical transformations. etamu.edu For this compound, advanced computational approaches can provide invaluable insights that would be difficult to obtain through experiments alone.

Future computational studies could focus on:

Reactivity and Selectivity Prediction: DFT calculations can be used to model the electronic structure of this compound and predict the relative reactivity of the aldehyde and ketone carbonyls towards various nucleophiles and electrophiles. researchgate.netnih.gov This can guide the design of experiments for selective functionalization.

Mechanistic Elucidation of Novel Reactions: As new reactions of this compound are discovered, computational modeling can be employed to elucidate the detailed reaction mechanisms, identify key transition states and intermediates, and understand the factors that control the reaction outcome. canterbury.ac.uk

In Silico Design of Catalysts: Computational methods can be used to design catalysts that are specifically tailored for transformations involving this compound. This could involve screening virtual libraries of catalysts to identify candidates with the desired activity and selectivity.

Spectroscopic Characterization: DFT calculations can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, UV-Vis) by predicting spectroscopic properties, which can be crucial for the characterization of new compounds derived from this compound.

| Computational Method | Application Area | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity and Mechanistic Studies | Prediction of reaction pathways and elucidation of transition states. researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Analysis | Prediction and interpretation of UV-Vis and other electronic spectra. |

| Molecular Dynamics (MD) | Conformational Analysis and Solvent Effects | Understanding the influence of molecular conformation and solvent on reactivity. |

Potential in Advanced Functional Materials and Nanotechnology

The aromatic structure and bifunctional nature of this compound make it an attractive building block for the synthesis of advanced functional materials and for applications in nanotechnology.

Emerging research in this area may involve:

Polymer Synthesis: The two carbonyl groups can serve as reactive sites for polymerization reactions. For example, it could be used as a monomer in the synthesis of novel condensation polymers with unique thermal and mechanical properties. Research could focus on creating polymers with high thermal stability, specific optical properties, or tailored solubility.

Synthesis of Novel Ligands: The molecule can be readily modified to create novel ligands for metal complexes. These complexes could have applications in catalysis, sensing, or as components of metal-organic frameworks (MOFs).

Functional Dyes and Pigments: The aromatic core of this compound can be extended through chemical reactions to create larger conjugated systems, which may exhibit interesting photophysical properties, making them suitable for use as dyes or pigments.

Surface Modification: The reactive aldehyde and ketone groups can be used to anchor the molecule onto the surfaces of various materials, including nanoparticles and electrodes. This could be used to functionalize surfaces and impart new properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made, enabling faster, safer, and more efficient processes. flinders.edu.au this compound and its derivatives are well-suited for these modern synthetic technologies.

Future directions in this domain include:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound would offer advantages such as improved heat and mass transfer, enhanced safety, and easier scalability compared to traditional batch methods. nih.govacs.org

Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal parameters for the synthesis of this compound and its derivatives.

On-Demand Synthesis of Derivatives: The combination of flow chemistry and automation could enable the on-demand synthesis of a library of derivatives of this compound. This would be particularly valuable for applications in drug discovery and materials science, where rapid access to a diverse range of compounds is essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.